REACTION_SMILES
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[CH2:7]1[O:8][C:9]([CH3:10])([CH2:11][CH2:12][OH:13])[O:14][CH2:15]1.[Cl:16][CH2:17][Cl:18].[cH:1]1[cH:2][cH:3][n:4][cH:5][cH:6]1>>[CH2:7]1[O:8][C:9]([CH3:10])([CH2:11][CH:12]=[O:13])[O:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(CCO)OCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC1(CC=O)OCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |